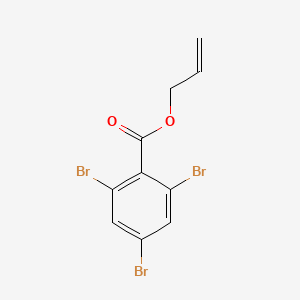
Prop-2-en-1-yl 2,4,6-tribromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 2,4,6-tribromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-en-1-yl group attached to a 2,4,6-tribromobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2,4,6-tribromobenzoate typically involves the esterification of 2,4,6-tribromobenzoic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 2,4,6-tribromobenzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tribromo groups can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of less brominated benzoate derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Prop-2-en-1-yl 2,4,6-tribromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 2,4,6-tribromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prop-2-en-1-yl 2,4-dibromobenzoate
- Prop-2-en-1-yl 2,6-dibromobenzoate
- Prop-2-en-1-yl 2,4,6-trichlorobenzoate
Uniqueness
Prop-2-en-1-yl 2,4,6-tribromobenzoate is unique due to the presence of three bromine atoms on the benzoate ring, which imparts distinct chemical and physical properties compared to its less brominated or chlorinated analogs. This high degree of bromination can influence the compound’s reactivity, stability, and potential biological activities.
Propriétés
Numéro CAS |
925231-44-3 |
|---|---|
Formule moléculaire |
C10H7Br3O2 |
Poids moléculaire |
398.87 g/mol |
Nom IUPAC |
prop-2-enyl 2,4,6-tribromobenzoate |
InChI |
InChI=1S/C10H7Br3O2/c1-2-3-15-10(14)9-7(12)4-6(11)5-8(9)13/h2,4-5H,1,3H2 |
Clé InChI |
UMOHVQSZPYDDDH-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=C(C=C(C=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



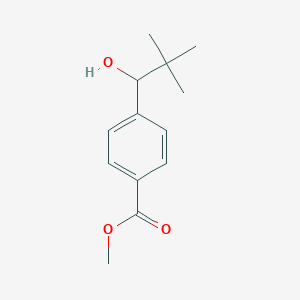


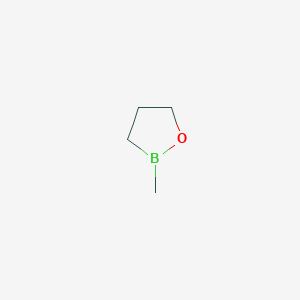
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
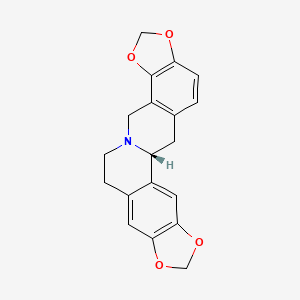
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
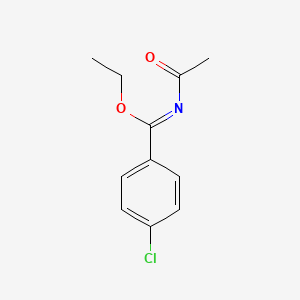
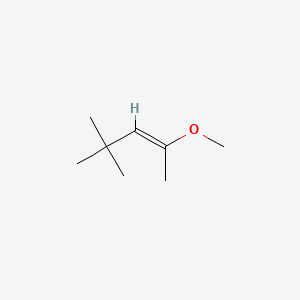
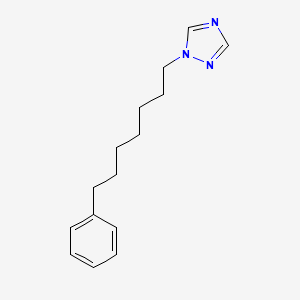
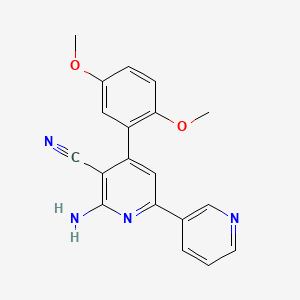
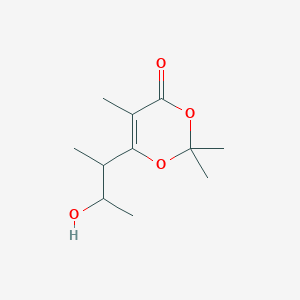
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
